PIP5K Inhibitor Synthesis: 3-Bromo-5-(phenylamino)benzoic Acid as the Sole Productive Intermediate
In the AstraZeneca PIP5K inhibitor optimization campaign, 3‑bromo‑5‑(phenylamino)benzoic acid was the exclusive intermediate that provided access to the N‑((1,3‑dioxolan‑2‑yl)methyl)‑3‑(2‑(cyclopropanecarboxamido)pyridin‑4‑yl)‑N‑methyl‑5‑(phenylamino)benzamide series (compounds 8, 20, 25). Attempts to use the 3‑bromo‑4‑(phenylamino) or 4‑bromo‑3‑(phenylamino) isomers resulted in either no desired product formation (<5% yield by LC‑MS) or inseparable regioisomeric mixtures [1]. The 3‑bromo‑5‑(phenylamino) isomer delivered an isolated yield of 68% over two steps after optimization, whereas the next‑best isomer (3‑bromo‑4‑(phenylamino)) gave only 12% isolated yield under identical conditions [1].
| Evidence Dimension | Synthetic efficiency (isolated yield) in PIP5K inhibitor core assembly |
|---|---|
| Target Compound Data | 68% isolated yield over two steps |
| Comparator Or Baseline | 3-Bromo-4-(phenylamino)benzoic acid: 12% isolated yield under identical conditions; 4-Bromo-3-(phenylamino)benzoic acid: <5% yield (LC‑MS) |
| Quantified Difference | 5.7‑fold higher yield vs. 3‑bromo‑4‑isomer; >13‑fold vs. 4‑bromo‑3‑isomer |
| Conditions | Pd‑catalyzed cross‑coupling with 2‑(cyclopropanecarboxamido)pyridin‑4‑yl boronate, followed by EDCI/HOBt amidation with (1,3‑dioxolan‑2‑yl)methanamine, 1,4‑dioxane/NMP, 80–100 °C |
Why This Matters
Procurement of the correct isomer directly determines whether a medicinal chemistry campaign can access the target chemical series, making substitution a project‑critical failure risk.
- [1] Andrews DM et al. Identification and optimization of a novel series of selective PIP5K inhibitors. Bioorg Med Chem. 2022;54:116557. doi:10.1016/j.bmc.2021.116557. Supplementary Information, Synthetic Procedures. View Source
